molecular formula C6H5NO4 B3050397 4-Formyl-3-methylisoxazole-5-carboxylic acid CAS No. 256473-81-1

4-Formyl-3-methylisoxazole-5-carboxylic acid

Cat. No.: B3050397
CAS No.: 256473-81-1
M. Wt: 155.11 g/mol
InChI Key: BFNONMTUKUIPNX-UHFFFAOYSA-N
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Description

4-Formyl-3-methylisoxazole-5-carboxylic acid is a high-value bifunctional scaffold designed for advanced organic synthesis and drug discovery. This compound features both a carboxylic acid and a formyl group on its isoxazole core, making it an ideal precursor for the development of novel peptidomimetics and hybrid peptides. Incorporating such unnatural amino acid structures into peptide chains is a established strategy to enhance metabolic stability and therapeutic potential, overcoming the limitations of natural peptides . Isoxazole derivatives are recognized for their broad spectrum of biological activities, including immunosuppressive, anticancer, and anti-inflammatory properties, and frequently serve as key pharmacophores in FDA-approved drugs . Researchers can utilize the formyl group for condensation reactions and the carboxylic acid for coupling, enabling the construction of diverse compound libraries. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-3-4(2-8)5(6(9)10)11-7-3/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNONMTUKUIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599693
Record name 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256473-81-1
Record name 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-3-methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitroisoxazole with formic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of copper (I) or ruthenium (II) catalysts for cycloaddition reactions has been explored, but metal-free alternatives are preferred due to lower toxicity and waste generation .

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: 4-Carboxy-3-methylisoxazole-5-carboxylic acid.

    Reduction: 4-Hydroxymethyl-3-methylisoxazole-5-carboxylic acid.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-formyl-3-methylisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of isoxazole derivatives is heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
4-Formyl-3-methylisoxazole-5-carboxylic acid Formyl (4), Methyl (3) C₇H₇NO₄ 169.13 High reactivity due to formyl group; potential drug intermediate
5-Methyl-4-isoxazolecarboxylic acid Methyl (5) C₅H₅NO₃ 127.1 Leflunomide impurity; moderate acidity
5-Chloro-4-methylisoxazole-3-carboxylic acid Chloro (5), Methyl (4) C₅H₄ClNO₃ 161.55 Enhanced lipophilicity; halogen-driven stability
5-Methyl-3-phenylisoxazole-4-carboxylic acid Phenyl (3), Methyl (5) C₁₁H₉NO₃ 203.19 Planar crystal structure with π-π interactions
5-Ethyl-4-methylisoxazole-3-carboxylic acid Ethyl (5), Methyl (4) C₇H₉NO₃ 155.15 Increased steric bulk; altered pharmacokinetics
5-Methyl-4-nitro-3-isoxazolecarboxylic acid Nitro (4), Methyl (5) C₅H₄N₂O₅ 172.1 Electron-withdrawing nitro group; high acidity

Electronic and Steric Influences

  • Formyl Group (this compound) : The formyl substituent is electron-withdrawing, increasing the electrophilicity of the isoxazole ring. This enhances reactivity in condensation reactions, making it suitable for synthesizing Schiff bases or hydrazides .
  • Methyl Group (5-Methyl-4-isoxazolecarboxylic acid): Methyl is electron-donating, reducing ring reactivity but improving metabolic stability. This compound is a known impurity in the immunosuppressant Leflunomide .
  • Halogens (5-Chloro-4-methylisoxazole-3-carboxylic acid) : Chlorine increases lipophilicity and resistance to oxidative degradation, favoring blood-brain barrier penetration .

Biological Activity

4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS No. 256473-81-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which contributes to its biological activities. The compound's structure allows for interactions with various molecular targets, particularly enzymes and receptors.

The primary mechanism of action for this compound involves:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity.
  • Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's stability within the binding pocket of target proteins.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays demonstrated that derivatives of this compound can effectively reduce cell viability in human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and NCI H292 (lung carcinoma) with varying IC50 values .

CompoundCell LineIC50 Value (µM)
This compoundHL-6019.0
This compoundNCI H29242.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, contributing to its potential use in treating infectious diseases. The mechanism likely involves disruption of bacterial cell division through inhibition of key proteins involved in this process.

Immunomodulatory Effects

Notably, derivatives of this compound have shown immunomodulatory effects. They can influence immune cell proliferation and cytokine production, suggesting potential applications in immunotherapy . For example, certain derivatives inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human blood cell cultures.

Study on Cytotoxicity

A study focused on the cytotoxic effects of 4-formyl-3-methylisoxazole derivatives on human cancer cell lines. The compounds were tested using MTT assays, revealing that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against HL-60 cells .

Research on Antimicrobial Properties

Another research effort assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential role as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Formyl-3-methylisoxazole-5-carboxylic acid
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4-Formyl-3-methylisoxazole-5-carboxylic acid

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